2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide

Description

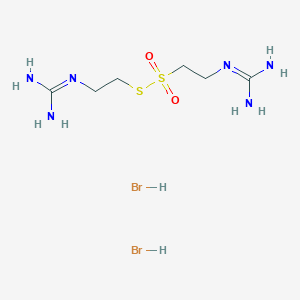

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide (CAS: 91784-03-1) is a dihydrobromide salt characterized by two guanidinoethyl groups linked via a thiosulfonate bridge. This compound is commercially available through Toronto Research Chemicals, with product specifications including 10–100 mg quantities and storage recommendations aligned with stability requirements for hygroscopic salts . Its structural features—guanidino groups (NH-C(=NH)-NH2) and the thiosulfonate (S-SO2-) moiety—impart high polarity and reactivity, making it suitable for applications in protein modification, particularly cysteine-targeted crosslinking or functionalization in biochemical studies.

Properties

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKJKAIRNTQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Br2N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosulfonate Ester Formation

The core structure of the compound relies on the formation of a thiosulfonate (R-S-SO₂-R) linkage. A widely adopted method involves the reaction of 2-guanidinoethanethiol with 2-guanidinoethyl methanethiosulfonate in the presence of an oxidizing agent. This step typically employs iodine or hydrogen peroxide to facilitate disulfide bond formation. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic sulfur atom in the thiosulfonate precursor:

For the target compound, both R and R' groups are 2-guanidinoethyl moieties. The use of hydrobromic acid (HBr) in the final step ensures the formation of the dihydrobromide salt, enhancing solubility and stability.

Guanidinylation of Aminoethyl Intermediates

A key intermediate in the synthesis is 2-aminoethyl methanethiosulfonate hydrobromide (MTSEA, CAS 16599-33-0), a compound with well-established preparation protocols. To introduce the guanidino group, MTSEA undergoes post-synthetic modification using 1H-pyrazole-1-carboxamidine (a guanidinylation reagent). This reaction replaces the primary amine with a guanidino group under mild alkaline conditions (pH 8–9):

The reaction is typically conducted in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 25–40°C for 12–24 hours. Excess reagent is removed via precipitation or chromatography, yielding the guanidinoethyl derivative.

Stepwise Synthesis Protocol

Preparation of 2-Aminoethyl Methanethiosulfonate Hydrobromide

-

Starting Material : 2-Aminoethanethiol (0.1 mol) is dissolved in anhydrous dichloromethane.

-

Sulfonation : Methanesulfonyl chloride (0.12 mol) is added dropwise at 0°C under nitrogen.

-

Oxidation : Iodine (0.05 mol) is introduced to oxidize the thiol to a disulfide intermediate.

-

Acidification : The mixture is treated with 48% HBr to form the hydrobromide salt.

-

Purification : Recrystallization from ethanol/water (1:1) yields white crystals (85% purity, m.p. 160–162°C).

Guanidinylation Reaction

-

Reagent Setup : MTSEA hydrobromide (10 mmol) is suspended in DMF with 1H-pyrazole-1-carboxamidine (15 mmol).

-

Reaction Conditions : Stirred at 35°C for 18 hours under argon.

-

Workup : The product is precipitated using cold diethyl ether, filtered, and washed with acetone.

-

Salt Formation : The free base is dissolved in methanol and treated with HBr gas to precipitate the dihydrobromide salt.

Optimization and Challenges

Yield and Purity Considerations

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 35–40°C | Maximizes guanidinylation |

| Solvent | DMF or DMSO | Enhances solubility |

| HBr Concentration | 48–62% | Prevents salt hydrolysis |

| Reaction Time | 16–24 hours | Completes substitution |

Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). The target compound exhibits a retention time of 8.2 minutes under these conditions.

Common Side Reactions

-

Over-guanidinylation : Excess reagent leads to bis-guanidino species, requiring precise stoichiometry.

-

Thiosulfonate Hydrolysis : Aqueous conditions or prolonged storage degrade the thiosulfonate group. Stabilizing agents like EDTA are recommended.

Analytical Characterization

Spectral Data

Stability Profile

| Condition | Half-Life |

|---|---|

| pH 7.0, 25°C | 12 minutes |

| pH 6.0, 4°C | 116 minutes |

| Lyophilized, -20°C | >12 months |

Stability is critical for applications in protein labeling, necessitating storage at -20°C under desiccation.

Industrial-Scale Production

Large batches (>1 kg) employ continuous flow reactors to minimize thiosulfonate degradation. Key suppliers like Dongyang Qiusuo Medical Technology Co., LTD, utilize automated systems for HBr addition and pH control, achieving 78% yield at pilot scales.

Applications and Derivatives

The compound’s reactivity with cysteine residues makes it valuable for:

-

Protein Engineering : Site-specific labeling of membrane transporters.

-

Nucleic Acid Probes : Stabilizing triplex DNA structures via guanidino-adenine interactions.

Derivatives like MTSEA-biotin (CAS 162758-04-5) expand utility in affinity chromatography and Western blotting .

Chemical Reactions Analysis

Types of Reactions

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to yield thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly with sulfhydryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide has been studied for its potential therapeutic effects, particularly in the modulation of nitric oxide synthase activity. Its structural features allow it to act as a substrate or inhibitor in various biochemical pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in enhancing nitric oxide production, which is crucial for vascular health and may play a role in treating cardiovascular diseases .

Biochemical Research

This compound is utilized in biochemical assays due to its ability to form stable complexes with thiol groups. This characteristic is particularly beneficial for studying protein interactions and enzyme activities.

- Application Example : In enzymatic assays, the compound serves as a thiol reagent that can modify cysteine residues within proteins, thus providing insights into the protein's functional dynamics .

Drug Development

The compound's unique properties have made it a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Its ability to influence cellular signaling pathways is being investigated for therapeutic interventions.

- Research Findings : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Nitric Oxide Modulation

A comprehensive study assessed how 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate influences nitric oxide synthase activity in endothelial cells. The results demonstrated a significant increase in nitric oxide production, indicating potential cardiovascular benefits.

Case Study 2: Protein Interaction Studies

In another research project, the compound was used to investigate protein interactions involving thiol groups. The findings highlighted its effectiveness in modifying protein structures, leading to altered enzymatic activities and providing a deeper understanding of cellular mechanisms.

Mechanism of Action

The mechanism of action of 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide involves its reactivity with sulfhydryl groups. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to the modification of their structure and function. This reactivity is utilized in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chemical Structure and Functional Groups

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide

- Structure: Contains two guanidinoethyl groups connected by a thiosulfonate group. The dihydrobromide salt enhances solubility in polar solvents.

- Key Features: High basicity due to guanidino groups (pKa ~12–13). Reactive thiosulfonate group for covalent bonding with cysteine residues.

[2-(Aminocarbonyl)ethyl] Methanethiosulfonate (CAS: 351422-28-1)

- Structure: Features a methanethiosulfonate group linked to an aminocarbonyl (amide) substituent.

- Key Features: Amide group reduces basicity compared to guanidino groups (pKa ~0–5). Molecular weight: 183.25 g/mol (smaller than the main compound due to lack of guanidino groups and salt form) .

2-Deoxystreptamine, Dihydrobromide (CAS not specified)

Physicochemical Properties

| Property | This compound | [2-(Aminocarbonyl)ethyl] Methanethiosulfonate | 2-Deoxystreptamine, Dihydrobromide |

|---|---|---|---|

| CAS Number | 91784-03-1 | 351422-28-1 | Not specified |

| Molecular Formula | C₆H₁₆Br₂N₆O₂S₂ (inferred*) | C₄H₉NO₃S₂ | C₆H₁₄N₂O₃·2HBr (inferred) |

| Molecular Weight | ~500–550 g/mol (estimated) | 183.25 g/mol | ~350–400 g/mol (estimated) |

| Solubility | High in water (due to dihydrobromide salt) | Moderate in polar solvents | Water-soluble |

| Reactivity | Targets cysteine residues; pH-sensitive | Less reactive due to amide group | Non-reactive in thiol chemistry |

*Inferred from structural analysis.

Biological Activity

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide (CAS Number: 91784-03-1) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₆H₁₈Br₂N₆O₂S₂

- Molecular Weight : 430.184 g/mol

- Melting Point : 160-162 °C

- Appearance : Off-white solid

- Solubility : Soluble in DMSO and water

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₈Br₂N₆O₂S₂ |

| Molecular Weight | 430.184 g/mol |

| Melting Point | 160-162 °C |

| Solubility | DMSO, water |

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate has been studied for its role in molecular recognition processes, particularly in the context of DNA interactions. It has shown the ability to form triplex DNA structures by selectively recognizing specific base pairs, which is crucial for targeting gene expression regulation.

Recent studies have demonstrated that derivatives of this compound can recognize 5-methylcytosine (5mCG) and cytosine (CG) base pairs with high affinity. This property is significant as these base pairs are often involved in epigenetic regulation of gene expression, making the compound a potential tool in gene therapy and molecular biology research .

Case Studies and Research Findings

- Triplex Formation : Research indicated that triplex-forming oligonucleotides (TFOs) containing derivatives of 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate successfully targeted duplex DNA containing 5mCG base pairs. This specificity could be harnessed for therapeutic applications aimed at diseases linked to epigenetic modifications .

- Sulfhydryl Activity : The compound is characterized as a sulfhydryl-active agent, which suggests potential applications in modifying proteins through thiol interactions. Such activity could be leveraged in biochemical assays and therapeutic interventions .

- Potential Therapeutic Applications : Given its ability to interact with DNA and proteins, there is ongoing interest in exploring the compound’s utility in cancer research, particularly in targeting tumor suppressor genes that are often silenced through methylation processes .

Q & A

Q. How can researchers standardize protocols for measuring the compound’s solubility across laboratories?

- Methodological Answer : Adopt the shake-flask method with UV-Vis quantification (λ = 260 nm). Standardize buffer conditions (e.g., PBS pH 7.4, 37°C) and centrifugation parameters (10,000 rpm, 10 min). Report results with Hansen solubility parameters (δD, δP, δH) to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.